Spectroscopic Characterization of 2-p-Tolyloctahydropyrrolo[3,4-c]pyrrole: A Predictive Guide
Spectroscopic Characterization of 2-p-Tolyloctahydropyrrolo[3,4-c]pyrrole: A Predictive Guide
This technical guide provides a detailed predictive analysis of the spectroscopic data for 2-p-Tolyloctahydropyrrolo[3,4-c]pyrrole, a molecule of interest in medicinal chemistry and drug development. In the absence of published experimental spectra for this specific compound, this document leverages fundamental principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) to forecast its characteristic spectral features. This predictive approach, grounded in the analysis of analogous structures, offers a robust framework for the identification and structural elucidation of this and related compounds.
Molecular Structure and Spectroscopic Principles
2-p-Tolyloctahydropyrrolo[3,4-c]pyrrole is comprised of a saturated bicyclic octahydropyrrolo[3,4-c]pyrrole core with a p-tolyl group attached to one of the nitrogen atoms. This structure presents a combination of aliphatic and aromatic features, each contributing distinct signals in its spectroscopic profiles.
Caption: Molecular structure of 2-p-Tolyloctahydropyrrolo[3,4-c]pyrrole with atom numbering.
Predicted Spectroscopic Data
The following sections detail the anticipated NMR, IR, and MS data for 2-p-Tolyloctahydropyrrolo[3,4-c]pyrrole.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The proton NMR spectrum is expected to exhibit distinct signals for the aromatic protons of the p-tolyl group and the aliphatic protons of the octahydropyrrolo[3,4-c]pyrrole core.
| Predicted ¹H NMR Data | |||
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.0-7.2 | Doublet | 2H | Aromatic protons ortho to the nitrogen |
| ~6.8-7.0 | Doublet | 2H | Aromatic protons meta to the nitrogen |
| ~3.0-3.5 | Multiplet | 4H | CH₂ groups adjacent to the tolyl-substituted nitrogen (N5) |
| ~2.5-3.0 | Multiplet | 4H | CH₂ groups of the second pyrrolidine ring |
| ~2.2-2.4 | Singlet | 3H | Methyl group on the tolyl ring |
| ~1.5-2.0 | Multiplet | 2H | CH protons at the ring junctions (C3a and C6a) |
| Variable | Broad Singlet | 1H | N-H proton of the secondary amine (N1) |
Interpretation: The aromatic region is predicted to show a classic AA'BB' system for the para-substituted tolyl group, appearing as two doublets. The aliphatic protons of the bicyclic core will present as a series of complex multiplets due to their diastereotopic nature and coupling with each other. The protons on the carbons adjacent to the nitrogen atoms will be deshielded and appear at a lower field. The methyl group on the aromatic ring is expected to be a singlet in the typical benzylic proton region.[1][2][3][4] The chemical shift of the N-H proton can be highly variable and may be broadened due to quadrupole effects and exchange.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The carbon NMR spectrum will distinguish between the aromatic carbons of the tolyl group and the aliphatic carbons of the saturated heterocyclic system.
| Predicted ¹³C NMR Data | |
| Chemical Shift (δ, ppm) | Assignment |
| ~145-150 | Aromatic C quaternary (ipso-carbon attached to N5) |
| ~130-135 | Aromatic C quaternary (carbon with methyl group) |
| ~129-130 | Aromatic CH (meta to nitrogen) |
| ~115-120 | Aromatic CH (ortho to nitrogen) |
| ~50-60 | Aliphatic CH₂ (adjacent to N5) |
| ~45-55 | Aliphatic CH₂ (of the second pyrrolidine ring) |
| ~35-45 | Aliphatic CH (ring junction carbons C3a and C6a) |
| ~20-22 | Aliphatic CH₃ (methyl group on tolyl ring) |
Interpretation: The aromatic region will display four distinct signals for the p-tolyl group due to symmetry. The ipso-carbon attached to the nitrogen will be significantly deshielded. The aliphatic carbons will resonate in the upfield region, with those directly bonded to nitrogen appearing at a lower field due to the electronegativity of the nitrogen atom.[5][6][7][8][9]
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by absorptions corresponding to the functional groups present in the molecule.
| Predicted IR Data | |
| Frequency (cm⁻¹) | Vibrational Mode |
| ~3300-3500 (broad) | N-H stretch of the secondary amine |
| ~3000-3100 | C-H stretch (aromatic) |
| ~2800-3000 | C-H stretch (aliphatic) |
| ~1600 and ~1500 | C=C stretch (aromatic ring) |
| ~1450-1480 | C-H bend (aliphatic) |
| ~1250-1350 | C-N stretch (aromatic amine) |
| ~1000-1250 | C-N stretch (aliphatic amine) |
| ~800-850 | C-H out-of-plane bend (para-substituted aromatic) |
Interpretation: A key feature will be the broad N-H stretching band of the secondary amine. The spectrum will also clearly show both aromatic and aliphatic C-H stretching vibrations. The presence of the aromatic ring will be confirmed by the characteristic C=C stretching bands and the strong out-of-plane C-H bending absorption indicative of para-substitution.[10][11][12][13][14]
Mass Spectrometry (MS)
The mass spectrum is expected to show a clear molecular ion peak and characteristic fragmentation patterns.
-
Molecular Formula: C₁₄H₂₀N₂
-
Molecular Weight: 216.32 g/mol
-
Predicted Molecular Ion (M⁺): m/z 216
Predicted Fragmentation Patterns:
-
Loss of a hydrogen atom: [M-1]⁺ at m/z 215.
-
Benzylic cleavage: A prominent peak at m/z 91 corresponding to the tropylium ion ([C₇H₇]⁺), a common fragment for toluene derivatives.[15][16]
-
Cleavage of the octahydropyrrolo[3,4-c]pyrrole ring: Fragmentation of the heterocyclic system could lead to various smaller amine-containing fragments.
-
Loss of the tolyl group: A fragment corresponding to the octahydropyrrolo[3,4-c]pyrrole cation at m/z 125.
Interpretation: The molecular ion peak at m/z 216 should be readily observable. The most characteristic fragment is expected to be the tropylium ion at m/z 91, which is a strong indicator of the p-tolyl group. Other fragments will arise from the cleavage of the saturated heterocyclic rings.
Experimental Protocols for Spectroscopic Analysis
To validate these predictions, the following experimental methodologies are recommended.
Caption: Workflow for the spectroscopic analysis of 2-p-Tolyloctahydropyrrolo[3,4-c]pyrrole.
1. NMR Spectroscopy:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
¹H NMR: Acquire a standard one-dimensional proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Further structural confirmation can be achieved using 2D NMR techniques such as COSY, HSQC, and HMBC.
2. IR Spectroscopy:
-
Instrumentation: A Fourier-transform infrared (FT-IR) spectrometer.
-
Sample Preparation: The sample can be analyzed as a neat thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
3. Mass Spectrometry:
-
Instrumentation: A mass spectrometer with a suitable ionization source, such as electrospray ionization (ESI) or electron ionization (EI).
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile for ESI) and introduce it into the mass spectrometer.
-
Data Acquisition: Obtain the mass spectrum over a relevant m/z range (e.g., 50-500).
Conclusion
This in-depth technical guide provides a comprehensive prediction of the NMR, IR, and MS spectra of 2-p-Tolyloctahydropyrrolo[3,4-c]pyrrole. These predictions are based on established spectroscopic principles and data from analogous compounds. The provided methodologies for data acquisition offer a clear path for the experimental validation of these predictions. This guide serves as a valuable resource for researchers and scientists involved in the synthesis, identification, and characterization of novel heterocyclic compounds for drug discovery and development.
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